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molecular formula C4H10BrN B8489873 N-bromo-t-butylamine

N-bromo-t-butylamine

Cat. No. B8489873
M. Wt: 152.03 g/mol
InChI Key: QLCPTARABILRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05244771

Procedure details

1-naphthol was converted into 2-bromo-1-naphthol by reaction with a slurry of N-bromo-t-butylamine at -78° C. according to the procedure described in Pearson, Wysong, Breder, J. Org. Chem. 32, 2358 (1967). To a solution of 1 mole (crude) of the bromonaphthol in 750 mL of acetone was added 175 g of potassium carbonate. Over a 2-hous period, 95 mL of dimethylsulate was added dropwise to the mechanically stirred reaction mixture. The resulting slurry was stirred at 25° C. overnight. The solids were filtered and the solution was stripped to yield a dark brown oil. Initial purification was accomplished by vacuum distillation (80°-120° C., 0.2 Torr) followed by further purification by HPLC with hexane to yield 145 g of 2-bromo-1-methoxynaphthalene as a pale yellow oil. NMR confirmed the structure.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(O)C2C(=CC=CC=2)C=CC=1.[Br:12][C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]=1[OH:23].BrNC(C)(C)C.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:12][C:13]1[CH:22]=[CH:21][C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14]=1[O:23][CH3:1] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C2=CC=CC=C2C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrNC(C)(C)C
Step Two
Name
Quantity
1 mol
Type
reactant
Smiles
BrC1=C(C2=CC=CC=C2C=C1)O
Name
Quantity
175 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Over a 2-hous period
ADDITION
Type
ADDITION
Details
95 mL of dimethylsulate was added dropwise to the mechanically stirred reaction mixture
FILTRATION
Type
FILTRATION
Details
The solids were filtered
CUSTOM
Type
CUSTOM
Details
to yield a dark brown oil
CUSTOM
Type
CUSTOM
Details
Initial purification
DISTILLATION
Type
DISTILLATION
Details
was accomplished by vacuum distillation (80°-120° C., 0.2 Torr)
CUSTOM
Type
CUSTOM
Details
followed by further purification by HPLC with hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C2=CC=CC=C2C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 145 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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